Product packaging for 2(1H)-Quinazolinone, 5-chloro-(Cat. No.:)

2(1H)-Quinazolinone, 5-chloro-

Cat. No.: B1646539
M. Wt: 180.59 g/mol
InChI Key: SBRAWIXBZVGDQR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinazolinones as Privileged Heterocyclic Scaffolds in Medicinal Chemistry

Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. nih.govomicsonline.org Their core structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents. nih.govnih.gov The first quinazoline (B50416) derivative was synthesized in 1869 by Griess, and the parent compound, quinazoline, was later prepared by Gabriel in 1903. nih.gov

The stability of the quinazolinone nucleus has made it an attractive starting point for medicinal chemists to introduce various bioactive moieties, leading to the synthesis of novel and potent medicinal agents. omicsonline.org This has resulted in the discovery of over 200 naturally occurring alkaloids with a quinazolinone core, isolated from various plants, microorganisms, and animals. nih.gov

The term "privileged scaffold" is often used to describe the quinazolinone framework, highlighting its ability to bind to multiple biological targets with high affinity. nih.govomicsonline.orgtaylorandfrancis.com This versatility has led to the development of quinazolinone derivatives with a broad spectrum of pharmacological activities, including:

Anticancer nih.govtaylorandfrancis.com

Antimicrobial nih.govtaylorandfrancis.com

Anti-inflammatory taylorandfrancis.comencyclopedia.pub

Anticonvulsant nih.govtaylorandfrancis.com

Antihypertensive omicsonline.orgtaylorandfrancis.com

Antiviral omicsonline.orgnih.gov

Antimalarial omicsonline.orgtaylorandfrancis.com

Analgesic omicsonline.orgnih.gov

Sedative-hypnotic nih.gov

The diverse biological activities of quinazolinone derivatives have solidified their importance in drug discovery and development, with several compounds having reached the market for various therapeutic indications. mdpi.commarquette.edu

Overview of the 2(1H)-Quinazolinone Structural Class within the Quinazolinone Isomers

The quinazolinone scaffold can exist in different isomeric forms depending on the position of the carbonyl group (=O) on the pyrimidine ring. encyclopedia.pub The main isomers are:

2(1H)-Quinazolinone: The carbonyl group is at the C-2 position. encyclopedia.pubrsc.org

4(3H)-Quinazolinone: The carbonyl group is at the C-4 position. This isomer is the more common and extensively studied of the two. wikipedia.orgresearchgate.net

2,4(1H,3H)-Quinazolinedione: Carbonyl groups are present at both the C-2 and C-4 positions. encyclopedia.pub

While the 4(3H)-quinazolinone scaffold has been the focus of a significant portion of research, the 2(1H)-quinazolinone structural class is also recognized as a vital scaffold with prominent biological activities, particularly in the realm of anticancer research. rsc.orgresearchgate.net The structural variations among these isomers, along with substitutions on the benzene and pyrimidine rings, significantly influence their physicochemical properties and, consequently, their biological activities. nih.govmdpi.com

Research Landscape and Emerging Trends for 2(1H)-Quinazolinone Derivatives in Contemporary Medicinal Chemistry

Contemporary medicinal chemistry continues to explore the vast potential of the 2(1H)-quinazolinone scaffold. A significant trend in recent years has been the development of hybrid molecules, where the 2(1H)-quinazolinone core is linked to other biologically active pharmacophores. rsc.org This approach aims to create multifunctional molecules with synergistic activities, potentially overcoming challenges such as drug resistance. rsc.org

Structure-activity relationship (SAR) studies remain a cornerstone of research, with a focus on understanding how substitutions at different positions of the quinazolinone ring impact biological activity. omicsonline.orgmdpi.com For instance, research has shown that substitutions at the 2nd position of the quinazolinone ring play a crucial role in the anticancer activity of certain derivatives. rsc.org

The exploration of 2(1H)-quinazolinone derivatives as inhibitors of specific molecular targets, such as epidermal growth factor receptor (EGFR) in cancer therapy, is an active area of investigation. nih.gov The development of novel synthetic methodologies, including greener and more efficient techniques like microwave-assisted synthesis, is also facilitating the creation of diverse libraries of 2(1H)-quinazolinone derivatives for biological screening. researchgate.net The ongoing research into these compounds holds promise for the discovery of new therapeutic agents for a variety of diseases. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1646539 2(1H)-Quinazolinone, 5-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRAWIXBZVGDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC(=O)N2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309469
Record name 5-Chloro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-16-4
Record name 5-Chloro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60610-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Quinazolinone and Its 5 Chloro Derivatives

Classical and Established Synthetic Routes to the 2(1H)-Quinazolinone Core

Traditional methods for constructing the quinazolinone scaffold have been well-established for decades and often serve as the foundation for more modern synthetic innovations. These routes typically involve the cyclization or condensation of readily available starting materials.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. nih.gov One of the most common methods is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407) or other amides to form the quinazolinone ring system. tandfonline.comresearchgate.net

Another widely employed strategy involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine to yield the desired 3-substituted-4(3H)-quinazolinone. nih.govjrespharm.comresearchgate.net For instance, reacting anthranilic acid with acetic anhydride produces 2-methylbenzoxazinone, which upon reaction with various amines, yields the corresponding 2-methyl-3-substituted-4(3H)-quinazolinones. tandfonline.comjrespharm.com

The synthesis of quinazoline-2,4(1H,3H)-diones can also be achieved from anthranilic acid derivatives. A one-pot synthesis involves the reaction of anthranilic acids with potassium cyanate (B1221674) in water to form urea (B33335) derivatives, which then undergo cyclization with sodium hydroxide (B78521) to afford the diones in near-quantitative yields. jst.go.jp The fusion of anthranilic acid with urea is another method to produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov

Microwave-assisted synthesis has also been applied to the condensation of anthranilic acid, orthoesters, and substituted anilines using heteropolyacids as catalysts to produce 4(3H)-quinazolinones. researchgate.net Similarly, reacting anthranilic acid with trimethyl orthoformate and an appropriate amine under microwave irradiation is a one-step method for preparing 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Starting MaterialReagentsProductReference
Anthranilic acidFormamide2(1H)-Quinazolinone tandfonline.comresearchgate.net
Anthranilic acidAcetic anhydride, then amine2-Methyl-3-substituted-4(3H)-quinazolinone tandfonline.comjrespharm.com
Anthranilic acid derivativePotassium cyanate, then NaOHQuinazoline-2,4(1H,3H)-dione jst.go.jp
Anthranilic acidUrea1,2,3,4-Tetrahydro-2,4-dioxoquinazoline nih.gov
Anthranilic acidOrthoester, substituted aniline, heteropolyacid (microwave)4(3H)-Quinazolinone researchgate.net
Anthranilic acidTrimethyl orthoformate, amine (microwave)3-Substituted-quinazolin-4(3H)-one tandfonline.com

Condensation Reactions with o-Aminobenzylamines

Ortho-aminobenzylamines are versatile precursors for the synthesis of quinazolines. A metal-free, green chemistry approach involves the oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen, catalyzed by 4,6-dihydroxysalicylic acid. nih.govfrontiersin.orgnih.gov This multi-step reaction includes oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization to yield 2-substituted quinazolines. nih.govfrontiersin.org The presence of a Lewis acid like BF3·Et2O can facilitate the cyclization and aromatization steps. nih.govnih.gov

Transition-metal-free methods have also been developed, such as the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water. frontiersin.org Another approach utilizes molecular iodine to facilitate the reaction of o-aminobenzylamines with aryl methyl ketones, proceeding through a C-H/N-H oxidative tandem cyclization. researchgate.net

Starting MaterialReagentsProductReference
o-Aminobenzylamine, Benzylamine4,6-Dihydroxysalicylic acid, O2, BF3·Et2O2-Arylquinazoline nih.govfrontiersin.orgnih.gov
o-Aminobenzylamine, α,α,α-TrihalotolueneO2, NaOH, H2O2-Substituted quinazoline (B50416) frontiersin.org
o-Aminobenzylamine, Aryl methyl ketoneI22-Arylquinazoline researchgate.net

Routes from Phthalamides, Phthalimides, and Isatins

Phthalic acid derivatives, including phthalamides and phthalimides, serve as alternative starting points for quinazolinone synthesis. For example, anthranilic acid can be synthesized from phthalimide (B116566) by treatment with a sodium hypobromide solution, which is then used to prepare quinazolinones. oaji.net

Isatins are particularly useful for synthesizing specific quinazolinone derivatives. A visible light-driven, environmentally friendly process uses Rose Bengal as a recyclable photocatalyst for the synthesis of quinazolinones from readily available 2-aminobenzamide (B116534) and isatins at room temperature. derpharmachemica.com Another catalyst- and solvent-free method involves the coupling of 2-methyl quinazolinones with isatins to produce schizocommunin analogues. nih.gov Furthermore, an FeCl3-mediated cascade coupling/decarbonylative annulation of isatins with trifluoroacetimidoyl chlorides provides a route to 2-(trifluoromethyl)quinazolin-4(3H)-ones. organic-chemistry.org

Starting MaterialReagentsProductReference
PhthalimideNaOBr, then Urea/Thiourea/AmidesQuinazolinones/Quinazolidine diones oaji.net
2-Aminobenzamide, IsatinRose Bengal, visible lightQuinazolinones derpharmachemica.com
2-Methyl quinazolinone, IsatinHeat (catalyst- and solvent-free)Schizocommunin analogues nih.gov
Isatin, Trifluoroacetimidoyl chlorideFeCl32-(Trifluoromethyl)quinazolin-4(3H)-one organic-chemistry.org

Synthesis via 2-Azido-4-chlorobenzoic Acid Intermediates

The use of azido-substituted benzoic acids provides a distinct pathway to fused quinazoline systems. Specifically, 2-azido-4-chlorobenzoic acid can react with benzyl (B1604629) nitrile to form 7-chloro-3-phenyl- Current time information in Bangalore, IN.chim.itnih.govtriazolo[1,5-a]quinazoline-5-one. nih.govnveo.org This reaction highlights a method for constructing a triazolo-fused quinazolinone core.

Modern and Catalytic Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction of the quinazolinone ring system.

Transition-Metal-Catalyzed Reactions for Carbon-Heteroatom Bond Formation

Transition metals such as palladium and copper have been extensively utilized to catalyze the formation of carbon-heteroatom bonds, which is a key step in many quinazolinone syntheses. researchgate.netresearchgate.netfrontiersin.orgnih.gov These catalytic systems offer high efficiency and functional group tolerance. researchgate.netfrontiersin.org

Palladium-Catalyzed Syntheses:

Palladium catalysts are effective in various one-pot syntheses of quinazolinones. A three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, efficiently constructs quinazolin-4(3H)-ones. nih.govacs.org Another palladium-catalyzed one-pot method involves the reaction of o-nitrobenzamides and alcohols, proceeding through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. rsc.org A four-component carbonylative coupling system using a palladium catalyst has also been developed for the synthesis of diverse 4(3H)-quinazolinones from 2-bromoanilines, trimethyl orthoformate, amines, and carbon monoxide. nih.gov

Catalyst SystemReactantsProductReference
Palladium catalyst2-Aminobenzamide, Aryl halide, tert-Butyl isocyanideQuinazolin-4(3H)-one nih.govacs.org
Pd(dppf)Cl2o-Nitrobenzamide, Alcohol2-Substituted quinazolin-4(3H)-one rsc.org
Pd(OAc)2, BuPAd22-Bromoaniline, Trimethyl orthoformate, Amine, CO4(3H)-Quinazolinone nih.gov

Copper-Catalyzed Syntheses:

Copper-based catalysts are attractive due to their low cost and abundance. chim.it They have been successfully used in various reactions to synthesize quinazolinones. For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines. organic-chemistry.org Another novel copper-catalyzed synthesis involves the reaction of amidines, where the benzylic sp3 C-H bond is selectively functionalized over the aryl sp2 C-H bond. sioc-journal.cn

Copper catalysts also facilitate the one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes and aldehydes, where hydrazine (B178648) hydrate (B1144303) serves a dual role in reducing the nitro group and hydrolyzing an in-situ formed cyano group. acs.org Additionally, a copper-catalyzed domino reaction of alkyl halides and anthranilamides under air provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Catalyst SystemReactantsProductReference
CuCl(2-Aminophenyl)methanol, Aldehyde2-Substituted quinazoline organic-chemistry.org
Cu(OTf)2N-(o-tolyl)benzimidamide2-Arylquinazoline sioc-journal.cn
Copper catalyst2-Nitrobenzaldehyde, Aldehyde, Hydrazine hydrateQuinazolinone acs.org
CuBrAlkyl halide, Anthranilamide2-Substituted quinazolin-4(3H)-one organic-chemistry.org
Copper-Catalyzed Oxidative Coupling and Annulations

Copper-catalyzed reactions represent a cost-effective and versatile approach for the synthesis of quinazolinones. These methods often proceed through cascade or tandem reactions, enabling the formation of multiple bonds in a single operation. For instance, a highly efficient copper-catalyzed cascade reaction has been developed for the synthesis of quinazolinone derivatives from amidine hydrochlorides and substituted 2-halobenzaldehydes or related starting materials ekb.eg. While direct synthesis of 5-chloro-2(1H)-quinazolinone via this specific method is not explicitly detailed, the general applicability suggests a potential pathway.

A plausible route to 2(1H)-quinazolinones using copper catalysis involves the coupling of 2-aminobenzylamines with a carbonyl source. In a related context, copper-catalyzed oxidative annulation of anilines, alkylamines, and aldehydes has been reported for the synthesis of quinazolinones rsc.org. The synthesis of 2-amino-4(3H)-quinazolinone derivatives has been achieved using copper(I) iodide as a catalyst with 2-halobenzoic acids and guanidines as starting materials mdpi.com. These methodologies highlight the potential of copper catalysis in forming the quinazolinone ring system.

A general strategy for synthesizing 2-substituted quinazolinones involves the copper-catalyzed domino reaction of alkyl halides and anthranilamides under aerobic conditions organic-chemistry.org. This approach offers good to excellent yields and tolerates a wide range of functional groups.

Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

Starting Material 1Starting Material 2CatalystSolventProductYield (%)Reference
Amidine hydrochloride2-HalobenzaldehydeCuIDMFQuinazolinone derivativeGood to Excellent ekb.eg
2-Halobenzoic acidGuanidineCuIDMF2-Amino-4(3H)-quinazolinoneHigh mdpi.com
Alkyl halideAnthranilamideCuBr-2-Substituted quinazolin-4(3H)-oneGood to Excellent organic-chemistry.org

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Nickel-Catalyzed C-H Activation Strategies

Nickel catalysis has emerged as a powerful tool for C-H functionalization, offering a more economical alternative to precious metals like palladium. Nickel-catalyzed synthesis of quinazolinone derivatives has been reported from substituted 2-halobenzoic acids and amidines in polyethylene (B3416737) glycol (PEG) 200 as an environmentally friendly medium, affording high yields lookchem.com.

Furthermore, nickel catalysts containing tetraaza macrocyclic ligands have been utilized for the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl alcohol to produce quinazolines organic-chemistry.org. While this example leads to a quinazoline, the underlying principle of nickel-catalyzed dehydrogenative coupling could be adapted for quinazolinone synthesis. The development of nickel-catalyzed C-N cross-coupling reactions also provides a viable route to the quinazoline framework rsc.org.

Table 2: Nickel-Catalyzed Synthesis of Quinazolinone Derivatives

Starting Material 1Starting Material 2Catalyst SystemSolventProductYield (%)Reference
2-Halobenzoic acidAmidineNickel saltPEG 200Quinazolinone derivativeup to 94% lookchem.com
2-AminobenzylamineBenzyl alcoholNickel-tetraaza macrocycle-QuinazolineGood organic-chemistry.org

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Manganese(I)-Catalyzed Dehydrogenative Coupling

Manganese, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) has been successfully applied to the synthesis of quinazolines. One such strategy involves the reaction of 2-aminobenzyl alcohol with primary amides in the presence of a Mn(I) catalyst and a phosphine-free NNN-tridentate ligand, yielding 2-substituted quinazolines in good yields chemicalbook.com. The mechanism of this tandem dehydrogenative annulation involves the formation of an active Mn catalyst that facilitates the coupling through a metal-ligand cooperation pathway rsc.org.

Although these examples focus on quinazoline synthesis, the principles of dehydrogenative coupling are applicable to the formation of the quinazolinone ring system, potentially from similar precursors.

Table 3: Manganese-Catalyzed Synthesis of Quinazolines

Starting Material 1Starting Material 2Catalyst SystemSolventProductYield (%)Reference
2-Aminobenzyl alcoholPrimary amideMn(I)/NNN-ligandToluene2-Substituted quinazoline58-81% chemicalbook.com

This table presents data for the synthesis of quinazolines; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Palladium-Catalyzed Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and carbonylation reactions. A one-pot palladium-catalyzed heterocyclization of N-benzyl-N-(2-bromoarylmethyl)amines with isocyanates has been developed for the synthesis of 3,4-dihydro-2(1H)-quinazolinones organic-chemistry.orgbeilstein-journals.org. This method proceeds via sequential C-N bond formations, with the final ring closure being palladium-catalyzed.

Another notable palladium-catalyzed approach involves the incorporation of carbon dioxide. A Pd-catalyzed insertion and cycloaddition of CO2 and isocyanide into 2-iodoanilines under atmospheric pressure affords quinazoline-2,4(1H,3H)-diones brieflands.com. This reaction demonstrates the utility of palladium in constructing the quinazolinone core from simple building blocks.

Table 4: Palladium-Catalyzed Synthesis of Quinazolinone Derivatives

Starting Material 1Starting Material 2Catalyst SystemSolventProductYield (%)Reference
N-Benzyl-N-(2-bromoarylmethyl)amineIsocyanatePd(PPh3)4/K2CO3Toluene or DMF3,4-Dihydro-2(1H)-quinazolinoneSatisfactory to Good organic-chemistry.orgbeilstein-journals.org
2-IodoanilineIsocyanide, CO2Palladium catalyst-Quinazoline-2,4(1H,3H)-dione- brieflands.com

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Metal-Free Cyclization Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity associated with metal catalysts. Several metal-free approaches to quinazolinones have been reported.

A straightforward, metal-free cyclization involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates, which produces 4-methylene-3-substituted quinazolinones in moderate to excellent yields researchgate.net. This reaction proceeds in the presence of air and water, with water being the only byproduct, making it an environmentally benign process.

Another green methodology is the phosphoric acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which yields 2-substituted quinazolinones through a selective C-C bond cleavage under metal- and oxidant-free conditions arabjchem.org. Furthermore, an iodine-promoted intramolecular sp3 C-H amination of 2-aminobenzamide precursors provides a route to quinazolinone-fused polycyclic skeletons nih.gov.

For the synthesis of the specific target molecule, 5-chloro-2(1H)-quinazolinone, a plausible metal-free route would involve the cyclization of 2-amino-6-chlorobenzamide (B107074) with a suitable one-carbon source, such as phosgene (B1210022) or a phosgene equivalent. The synthesis of the precursor, 2-amino-6-chlorobenzamide, has been reported from the hydrolysis of 2-amino-6-chlorobenzonitrile (B183317) nih.gov.

Table 5: Examples of Metal-Free Quinazolinone Synthesis

Starting Material 1Starting Material 2Reagent/CatalystConditionsProductYield (%)Reference
2-AminoacetophenoneIsocyanateNoneAir, water4-Methylene-3-substituted quinazolinoneModerate to Excellent researchgate.net
β-Ketoestero-AminobenzamidePhosphoric acidMetal- and oxidant-free2-Substituted quinazolinoneHigh arabjchem.org
2-Aminobenzamide precursor-Iodine-Quinazolinone-fused polycycle- nih.gov

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Photochemical and Electrochemistry Methods for Quinazolinone Functionalization

Photochemical and electrochemical methods offer unique, green, and often mild alternatives to traditional synthetic transformations. These techniques can activate molecules in ways that are not easily achievable through thermal methods.

Visible-light-mediated reactions have been employed for the synthesis of 1-methyl-2-phenylquinazolin-4(1H)-ones from 1,2-dihydroquinazoline 3-oxides without the need for an external photosensitizer semanticscholar.org. This process proceeds through a photoinduced intramolecular electron transfer. Additionally, a combination of enzymatic catalysis and photocatalysis has been shown to be a fast and highly efficient method for synthesizing functionalized quinazolinones mdpi.com.

Electrochemical synthesis provides another powerful tool. Anodic direct oxidation has been used for the C(sp3)-H amination/C-N cleavage of tertiary amines in an aqueous medium to afford quinazolines and quinazolinones in high yields researchgate.net. This metal-free and chemical oxidant-free method is scalable and environmentally friendly. Another electrochemical approach involves the direct C-H arylation of quinazolinones with aryl tetrafluoroborate (B81430) diazonium salts in an ionic liquid-water mixture, providing a green route to 2-arylquinazolinones marquette.edu.

Table 6: Examples of Photochemical and Electrochemical Quinazolinone Synthesis

MethodStarting MaterialConditionsProductYield (%)Reference
Photochemical1,2-Dihydroquinazoline 3-oxideVisible light, MeCN1-Methyl-2-phenylquinazolin-4(1H)-oneGood semanticscholar.org
Electrochemical2-Aminobenzamide, AminePt electrodes, DMSO/H2OQuinazolinoneHigh researchgate.net
ElectrochemicalQuinazolinone, Aryl diazonium saltIonic liquid/H2O2-ArylquinazolinoneModerate to Good marquette.edu

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. The synthesis of quinazolinone derivatives has been successfully achieved using microwave assistance in various protocols.

A green, rapid, and efficient microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed. This method provides moderate to high yields of the desired quinazolinones. Another example is the microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea in glacial acetic acid, which was accomplished in about one hour with suitable yields nih.gov.

The synthesis of 2-substituted-4(3H)-quinazolinones has also been reported via the microwave-assisted reaction of anthranilic acid, ammonium (B1175870) acetate, and orthoesters ekb.eg. This method demonstrates the complete conversion of the starting material in a short time frame.

Table 7: Examples of Microwave-Assisted Quinazolinone Synthesis

Starting Material 1Starting Material 2Catalyst/SolventConditionsProductYield (%)Reference
2-Halobenzoic acidAmidineIron catalyst/WaterMicrowaveQuinazolinone derivativeModerate to High
2-AminobenzophenoneUreaAcetic acidMicrowave4-Phenylquinazolin-2(1H)-one derivative31-92% nih.gov
Anthranilic acidAmmonium acetate, Orthoester-Microwave2-Substituted-4(3H)-quinazolinone75-84% ekb.eg

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like quinazolinones from simple starting materials in a single step, aligning with the principles of green chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These reactions offer significant advantages, including high atom economy, simplified purification processes, and the ability to generate diverse molecular scaffolds. mdpi.com

Various catalysts and reaction conditions have been employed to facilitate the synthesis of quinazolinone derivatives through MCRs. For instance, copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes in DMSO have been developed to produce 1,2,3-triazolyl-quinazolinones. mdpi.com The reaction temperature and the amount of base (Et3N) were found to be critical in selectively yielding either the dihydroquinazolinone or the fully aromatized quinazolinone. mdpi.com Another approach involves the iodine-catalyzed MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to create fused quinazolines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Furthermore, environmentally benign methods have been explored, such as the use of gluconic acid aqueous solution as a bio-based solvent for the MCR of isatoic anhydride, substituted anilines, and aromatic aldehydes to yield 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com Acid-promoted one-pot MCRs using a catalytic amount of hydrochloric acid have been successful in synthesizing unsymmetrical C-N linked bis-heterocycles containing both quinazolinone and acridinedione skeletons. researchgate.net These examples underscore the versatility and broad applicability of MCRs in generating a wide array of quinazolinone-based structures. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comresearchgate.net

Tandem C-H/N-H Activation and Cyclization Strategies

Transition-metal-catalyzed tandem reactions involving C-H and N-H bond activation have provided a direct and atom-economical pathway to construct the quinazolinone ring system. frontiersin.org These strategies often obviate the need for pre-functionalized substrates, thereby streamlining the synthetic process.

Ruthenium(II) catalysis has been effectively utilized for the C-H activation of the quinazolinone scaffold, enabling selective mono- or dialkenylation with terminal alkynes. acs.org This method leads to the formation of medicinally relevant stilbene-containing quinazolinones. acs.org Interestingly, with electron-deficient phenylacetylenes, the reaction proceeds further through a tandem hydroamidation of the newly formed double bond, yielding novel alkaloids related to the Luotonine class. acs.org

Cobalt catalysts have also proven effective in the synthesis of quinazolines via tandem C-H amidation and cyclization. frontiersin.org For example, a Cp*Co(CO)I2 complex catalyzes the reaction of ethyl benzimidates with dioxazolones, providing a complementary route to multi-substituted quinazolines. frontiersin.org This process is noted for its excellent substrate scope and high yields, attributed to the strong Lewis acidity of the Co(III) catalyst. frontiersin.org These tandem strategies highlight the power of modern organometallic chemistry in constructing complex heterocyclic frameworks from simple precursors.

Targeted Synthesis of 5-Chloro-2(1H)-Quinazolinone Derivatives

The introduction of a chlorine atom at the C-5 position of the quinazolinone core can significantly influence the molecule's biological properties. Consequently, specific synthetic strategies have been developed to access these 5-chloro derivatives.

Strategies Employing 5-Chloroanthranilic Acid as a Precursor

One reported method involves a multi-step synthesis beginning with the acetylation of 5-chloroanthranilic acid to form 5-chloro-N-acetyl anthranilic acid. ijpsr.comijpsr.comactascientific.com This intermediate is then cyclized with para-aminobenzoic acid in the presence of phosphorus pentoxide and glacial acetic acid to yield 4-[6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl] benzoic acid. ijpsr.comijpsr.comactascientific.com It is important to note that the nomenclature in the source refers to this as a 6-chloro derivative, which corresponds to the 5-chloro position of the initial anthranilic acid. This intermediate serves as a scaffold for further derivatization. ijpsr.comijpsr.comactascientific.com

Another strategy involves the reaction of 5-chloroanthranilic acid with isonicotinyl chloride in dry pyridine (B92270) to produce 5-chloro-2-(isonicotinamido)benzoic acid. ijrpc.com This intermediate can then be cyclized using acetic anhydride to form 6-chloro-2-(pyridin-4-yl)-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one, which upon reaction with ammonium acetate, yields 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one. ijrpc.com

Regioselective Functionalization at the C-5 Position

Direct and regioselective functionalization of the C-5 position of a pre-formed quinazolinone ring offers an alternative and flexible approach to synthesizing 5-substituted derivatives. Transition metal catalysis has been instrumental in achieving such transformations.

A notable example is the ruthenium(II)-catalyzed regioselective C-5 alkenylation of quinazolinone-coumarin conjugates. researchgate.netnih.govacs.orgresearchgate.net This methodology utilizes an amide group as a weak directing group to achieve excellent regioselectivity under mild reaction conditions. nih.govacs.orgresearchgate.net This approach not only allows for the introduction of various functionalities at the C-5 position but also generates interesting fluorophores with solvatochromic properties. nih.govacs.orgresearchgate.net While this specific example focuses on alkenylation, the principle of directed C-H activation opens avenues for introducing other substituents, including chlorine, at the C-5 position.

Mannich Reactions for Derivative Synthesis

Mannich reactions are a valuable tool for the derivatization of the quinazolinone scaffold, including 5-chloro substituted analogues. scispace.comijpsr.comijpsr.comactascientific.comnih.gov This three-component condensation reaction typically involves an active hydrogen-containing compound (the quinazolinone), formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a new C-C bond and the introduction of an aminomethyl group.

In the context of 5-chloro-2(1H)-quinazolinone derivatives, a common strategy involves first synthesizing a 6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl benzoic acid intermediate from 5-chloroanthranilic acid. ijpsr.comijpsr.comactascientific.com This intermediate then undergoes a Mannich reaction with formaldehyde and various aromatic amines to produce a series of novel quinazolinone derivatives. ijpsr.comijpsr.comactascientific.com This approach has been successfully used to generate libraries of compounds for biological screening. ijpsr.comijpsr.comactascientific.com

Another example involves the synthesis of substituted- researchgate.netnih.govsapub.orgtriazolo[1,5c]quinazolinone derivatives via a Mannich reaction using formamide and different secondary amines. scispace.com These reactions demonstrate the utility of the Mannich reaction in expanding the chemical space around the quinazolinone core, allowing for the introduction of diverse functional groups that can modulate the compound's properties. scispace.comnih.gov

Spectroscopic Characterization of Synthesized 2(1H)-Quinazolinone Derivatives for Structural Elucidation

The unambiguous determination of the structure of newly synthesized 2(1H)-quinazolinone derivatives is paramount. A combination of spectroscopic techniques is routinely employed for this purpose, providing detailed information about the molecular framework and the connectivity of atoms. scispace.comsapub.orgsemanticscholar.orgmdpi.comactascientific.combohrium.com

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. mdpi.com For quinazolinone derivatives, characteristic absorption bands include the C=O stretching vibration of the quinazolinone ring, which typically appears in the region of 1670-1693 cm⁻¹. sapub.orgmdpi.com The N-H stretching vibration is also a key indicator, often observed as a broad band. scispace.comsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is indispensable for elucidating the detailed structure. mdpi.com

¹H NMR provides information on the chemical environment of protons. For example, the aromatic protons of the quinazolinone ring system display characteristic chemical shifts and coupling patterns in the downfield region of the spectrum. sapub.orgnih.gov The N-H proton often appears as a broad singlet that is exchangeable with D₂O. sapub.org

¹³C NMR reveals the carbon skeleton of the molecule. The carbonyl carbon of the quinazolinone ring is typically observed at a downfield chemical shift. mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. sapub.orgmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com

Structure Activity Relationship Sar Investigations of 2 1h Quinazolinone Derivatives

General Principles of SAR in Quinazolinone Research and Drug Design

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies are fundamental to the rational design of novel quinazolinone-based therapeutic agents. These investigations systematically alter the chemical structure of a lead compound to identify the key molecular features—pharmacophores—responsible for its biological activity and to optimize its potency, selectivity, and pharmacokinetic profile.

General SAR principles for the quinazolinone class have been established through extensive research. Modifications to the quinazolinone system, particularly at positions 2, 3, 6, and 8 of the ring structure, have been shown to significantly influence the resulting biological activity. nih.gov For instance, the introduction of various substituents on the core heterocycle can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting drug-receptor interactions. nih.gov Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly employed to predict the activity of novel derivatives and to elucidate their binding mechanisms at the molecular level. nih.gov A primary strategy in modern quinazolinone drug design is molecular hybridization, which involves covalently linking the quinazolinone pharmacophore with other biologically active moieties to create a single hybrid molecule with potentially enhanced or synergistic effects. nih.govnih.govamrita.edu

Impact of Substituents on Biological Potency Across the Quinazolinone Scaffold

The biological profile of a quinazolinone derivative is critically dependent on the nature and position of substituents on its bicyclic core. The strategic placement of different functional groups allows for the fine-tuning of the molecule's interaction with its biological target.

Role of Substitution at the C-2, N-3, and C-4 Positions

The C-2, N-3, and C-4 positions of the quinazolinone scaffold are primary sites for chemical modification and play pivotal roles in determining the compound's pharmacological properties.

C-2 Position: This position is highly amenable to substitution, and the moiety introduced here significantly directs the compound's activity. SAR studies have shown that introducing small alkyl groups (e.g., methyl), amine, or thiol groups at C-2 is often essential for antimicrobial activity. nih.gov In the context of anticancer activity, the substitution pattern is crucial. For example, studies on 2-substituted quinazolin-4(3H)-ones revealed that derivatives with specific aromatic and heterocyclic rings at the C-2 position exhibited potent cytotoxic effects against leukemia cell lines. nih.gov The electronic nature of the substituent is also vital; electron-donating groups may enhance activity in some contexts, while electron-withdrawing groups are favorable in others. nih.gov

N-3 Position: The nitrogen atom at position 3 is a key site for derivatization, often accommodating bulky side chains or linkers for molecular hybrids. The introduction of substituted aromatic rings at this position has been found to be crucial for antimicrobial efficacy. nih.gov Furthermore, attaching various heterocyclic moieties at the N-3 position is a common strategy to enhance biological potency. nih.gov The flexibility of this position allows for the introduction of diverse chemical functionalities that can form additional binding interactions with the target receptor, such as hydrogen bonds or hydrophobic interactions.

Significance of Halogenation, with Emphasis on C-5 Chloro-Substitution, in Modulating Activity

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) onto the quinazolinone scaffold can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity.

The position of halogenation is critical. For instance, the presence of a chlorine atom at the C-7 position has been shown to be favorable for anticonvulsant activity. nih.gov Similarly, the existence of halogen atoms at the C-6 and C-8 positions can improve the antimicrobial properties of quinazolinone derivatives. nih.gov The introduction of a 6-chloro substituent has also been noted in the development of anti-COX-2 agents. mdpi.com

While much of the literature focuses on positions 6, 7, and 8, substitution at the C-5 position is also of significant interest. The introduction of a chloro group at C-5 alters the electronic landscape of the fused benzene (B151609) ring, which can influence receptor binding. For example, anti-inflammatory properties have been reported for a related triazoloquinazoline derivative, 5-chloro-2-methylsulfonyl-triazoloquinazoline . researchgate.net This finding highlights the potential of C-5 chloro-substitution to confer valuable biological activity. The development of synthetic methods for the regioselective C-5 halogenation of quinoline-like scaffolds further underscores the chemical tractability and interest in exploring this specific substitution pattern. researchgate.netrsc.org

Table 1: Effect of Halogen Substitution on Biological Activity of Quinazolinone Derivatives
Compound SeriesPosition of HalogenObserved Biological ActivityReference
Quinazolinone DerivativesC-7 ChloroFavorable for anticonvulsant activity nih.gov
Quinazolinone DerivativesC-6 and C-8 HalogenImproved antimicrobial activity nih.gov
6-Cl-quinazolinone Schiff's basesC-6 ChloroAnti-COX-2 activity mdpi.com
5-chloro-2-methylsulfonyl-triazoloquinazolineC-5 ChloroAnti-inflammatory properties researchgate.net

Effects of Alkyl, Aryl, and Heterocyclic Moieties on Biological Profiles

The introduction of alkyl, aryl, and heterocyclic groups at strategic positions of the quinazolinone core is a cornerstone of its SAR. These moieties can serve as critical pharmacophoric elements or as scaffolds for further functionalization.

Alkyl and Aryl Moieties: The choice between an alkyl or aryl substituent can dramatically alter the biological profile. In some anticancer studies, substitution with a bulky aryl group at the N-3 position is a common feature of potent compounds. nih.gov Conversely, other studies have found that alkyl substituents at the C-2 position can be more effective than aryl groups for certain cytotoxic activities. nih.gov For anticonvulsant activity, a 2-amino phenyl group at the N-3 position was found to increase potency. nih.gov

Heterocyclic Moieties: Attaching other heterocyclic rings to the quinazolinone scaffold is a highly effective strategy for creating novel derivatives with enhanced or entirely new biological activities. This approach falls under the umbrella of molecular hybridization. Numerous heterocyclic systems have been successfully integrated, including:

Triazole: The addition of a triazole fragment to 4(3H)-quinazolinones has been shown to enhance anti-tuberculosis activity. nih.gov

Pyrazole (B372694) and Isoxazoline (B3343090): Hybrid molecules incorporating pyrazole or isoxazoline rings have been synthesized and investigated as potent antifungal and antimicrobial agents. mdpi.commdpi.com

Thiazole and Benzimidazole: These heterocycles have been combined with the quinazolinone core to produce hybrids with significant anticancer activity. nih.gov

The rationale behind this strategy is that the appended heterocycle can introduce new binding interactions, alter the solubility and pharmacokinetic properties, or provide an additional pharmacophore that acts on a different biological target.

Table 2: Influence of C-2 and N-3 Substituents on Quinazolinone Activity
PositionSubstituent TypeExample MoietyResulting Biological ActivityReference
C-2AlkylMethylAntimicrobial nih.gov
C-2ArylSubstituted PhenylAnticancer (Leukemia) nih.gov
N-3Aryl2-Amino PhenylAnticonvulsant nih.gov
N-3HeterocycleLinked ThiazoleAnticancer nih.gov
C-2/N-3Heterocycle HybridLinked TriazoleAnti-tuberculosis nih.gov

Molecular Hybridization and Scaffold Diversification Strategies for Enhanced Activity

Molecular hybridization represents a sophisticated strategy in drug design that moves beyond simple substitution to the deliberate fusion of two or more distinct pharmacophores into a single molecular entity. nih.govnih.gov This approach is particularly prominent in quinazolinone research, aiming to develop multifunctional molecules with improved potency, selectivity, and the ability to overcome drug resistance. nih.govnih.govamrita.edu By combining the quinazolinone core with another bioactive scaffold, the resulting hybrid may act on multiple biological targets simultaneously or exhibit synergistic activity at a single target. nih.gov

Scaffold diversification through this strategy has led to the development of numerous innovative quinazolinone-based hybrids. For example, the conjugation of quinazolinone with pyrazole carbamide has been explored to create novel antifungal agents. mdpi.com Similarly, hybrids of quinazolinone and isoxazoline have been synthesized, merging the pharmacological potential of both heterocyclic systems. mdpi.com This rational design approach allows medicinal chemists to create novel chemical entities with tailored biological profiles, significantly expanding the therapeutic potential of the quinazolinone class. nih.gov The success of this strategy relies on an understanding of the SAR of each constituent pharmacophore and the selection of an appropriate linker to connect them without disrupting their essential binding interactions.

Pharmacological and Biological Research Applications of 2 1h Quinazolinone Derivatives

Research in Anticancer Agent Development

Quinazolinone derivatives are recognized for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and proliferation. nih.govnih.govresearchgate.net Research has focused on their ability to interact with specific molecular targets involved in cancer progression, leading to the development of compounds with significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netresearchgate.net

Protein kinases are crucial regulators of cellular processes like cell cycle progression, proliferation, and division. nih.gov Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Quinazolinone derivatives have been extensively investigated as kinase inhibitors. nih.govmdpi.com

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a major target for this class of compounds. nih.govekb.eg Several 4-aminoquinazoline derivatives, such as gefitinib (B1684475) and erlotinib, have demonstrated potent EGFR inhibition. mdpi.com Research has also explored dual inhibitors; for example, certain 4-anilinoquinazoline (B1210976) derivatives can inhibit both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.commdpi.com Other derivatives have shown inhibitory activity against HER2, another member of the EGFR family. mdpi.com

The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade often deregulated in cancer. nih.gov The approved drug Idelalisib, a quinazolin-4(3H)-one derivative, functions as a PI3K inhibitor. mdpi.com Research continues to explore novel quinazolinone derivatives for their potential to inhibit various components of the PI3K/AKT signaling pathway. nih.gov Furthermore, studies have identified quinazolinone derivatives that act as multi-targeted kinase inhibitors, affecting enzymes such as CDK2, which is involved in cell cycle regulation. mdpi.com

Table 1: Examples of Kinase Inhibition by Quinazolinone Derivatives

Derivative Class Target Kinase(s) Observed Effect Reference
4-Aminoquinazolines EGFR Inhibition of kinase activity mdpi.com
4-Anilinoquinazolines EGFR, VEGFR-2 Dual inhibition mdpi.commdpi.com
Quinazolin-4(3H)-ones PI3K Inhibition of signaling pathway mdpi.com
2-Sulfanylquinazolin-4(3H)-ones EGFR, VEGFR2, HER2, CDK2 Multi-kinase inhibition mdpi.com
Quinazoline-based derivatives c-MET Inhibition of receptor tyrosine kinase frontiersin.org

Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair, particularly in the single-strand break repair pathway. rjpbr.comeurekaselect.com Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to a synthetic lethality, making PARP-1 a valuable therapeutic target. nih.gov Several quinazolinone derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.gov In silico and in vitro studies have shown that these compounds can exhibit significant PARP-1 inhibitory activity, with some derivatives demonstrating IC50 values in the nanomolar range. nih.govrjpbr.com Structure-activity relationship studies suggest that specific substitutions on the quinazolinone scaffold are crucial for potent inhibition. nih.gov For instance, quinazoline-2,4(1H,3H)-dione derivatives containing an N-substituted piperazinone moiety have been identified as highly potent PARP-1/2 inhibitors. nih.gov

Disruption of the normal cell cycle is a fundamental characteristic of cancer cells. Therapeutic agents that can induce cell cycle arrest prevent cancer cells from dividing and proliferating. waocp.org Certain quinazolinone derivatives have been shown to modulate the cell cycle in various cancer cell lines. For example, specific quinazolinone-pyridazine hybrids have been observed to cause cell cycle arrest at the G1 and G2/M phases in liver cancer cells (HepG-2). figshare.com Similarly, a novel pyrido[2,1-b]quinazoline derivative was found to arrest A549 lung cancer cells at the G0/G1 phase. waocp.org Other studies on 2-thioxobenzo[g]quinazoline and 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated cell cycle arrest at the G1 and S phases, respectively, in different cancer cell lines. mdpi.commdpi.com

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancers evade this process, leading to uncontrolled cell survival. A key strategy in cancer therapy is to induce apoptosis in tumor cells. scispace.com Numerous studies have demonstrated the ability of quinazolinone derivatives to trigger apoptosis. nih.gov For instance, certain 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives were found to induce apoptotic cell death in MCF-7 breast cancer cells by promoting the release of cytochrome c from mitochondria. nih.gov Other novel quinazolinone hybrids have been shown to induce apoptosis by affecting the expression of key regulatory proteins, such as increasing levels of pro-apoptotic proteins like Bax, p53, and caspases (caspase-3 and -9), while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comfigshare.com

A significant body of research has documented the broad-spectrum antiproliferative activity of quinazolinone derivatives against a panel of human cancer cell lines. nih.govnih.gov These in vitro studies are crucial for identifying promising lead compounds for further development. Derivatives have shown efficacy against cancers of the lung (A549, NCI-H460), breast (MCF-7, MDA-MB-231), colon (HCT-116), liver (HepG2), and prostate (PC3), among others. nih.govmdpi.comnih.gov The potency of these compounds is often measured by their IC50 values, the concentration required to inhibit the growth of 50% of cancer cells. Many derivatives have exhibited IC50 values in the micromolar and even nanomolar ranges, indicating significant cytotoxic potential. nih.govnih.gov

Table 2: Selected In Vitro Antiproliferative Activities of Quinazolinone Derivatives

Derivative Type Cancer Cell Line Cell Line Origin IC50 Value Reference
4-Benzothienyl amino quinazoline (B50416) Multiple Lung, Colon, Breast, etc. Micromolar range nih.gov
Quinazolinyl-diaryl urea (B33335) HepG2, MGC-803, A549 Liver, Stomach, Lung Significant activity nih.gov
Quinazolinone-pyridazine hybrid (8a) HepG-2, HCT-116, MCF-7 Liver, Colon, Breast Good cytotoxicity figshare.com
2-Sulfanylquinazolin-4(3H)-one (5d) HepG2, MCF-7, MDA-231, HeLa Liver, Breast, Cervix 1.94–7.1 µM mdpi.com
Pyrido[2,1-b]quinazoline (4i) A549, NCI-H460 Lung 4.57 µM, 5.53 µM waocp.org
Benzo[g]quinazolines (13-15) MCF-7 Breast 8.8–10.9 µM mdpi.com
6-Hydroxy-4(3H) quinazolinone (13e) SKLU-1, MCF-7, HepG-2 Lung, Breast, Liver 9.48, 20.39, 18.04 µg/mL researchgate.net

Research in Antimicrobial Agent Development

In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents. nih.govnih.govresearchgate.net The emergence of drug-resistant microbial strains necessitates the discovery of new compounds with novel mechanisms of action. Research has shown that various substituted quinazolinones possess inhibitory activity against a range of pathogenic bacteria and fungi. nih.govbiomedpharmajournal.org

Studies have explored the synthesis of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govdoaj.org These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govbiomedpharmajournal.org Antifungal activity has also been reported against species such as Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.org Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are critical for determining the potency and spectrum of antimicrobial activity. nih.gov For example, the presence of a halogen atom at certain positions can enhance biological effects. nih.gov

Research in Anti-inflammatory and Analgesic Agent Development

Quinazoline-based compounds have attracted significant pharmacological interest for their ability to modulate inflammatory and nociceptive pathways. Their derivatives have been widely explored as potential anti-inflammatory and analgesic agents. nih.govbiomedpharmajournal.orgmdpi.com

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. rajpub.comnih.govmdpi.com The two main isoforms are COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme primarily expressed at sites of inflammation. rajpub.commdpi.com The therapeutic anti-inflammatory effects of NSAIDs are linked to COX-2 inhibition, while unwanted side effects often arise from COX-1 inhibition. mdpi.com

Several studies have synthesized and tested quinazolinone derivatives for their ability to inhibit COX enzymes. A series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones exhibited potent anti-inflammatory effects and selective COX-2 inhibition. rajpub.com For instance, compound 6 from this series showed a half-maximal inhibitory concentration (IC50) of 0.22 μM for COX-2 and a selectivity index (SI) of 14.18, which was higher than that of the reference drug diclofenac (B195802) (SI: 4.87). rajpub.com In another study, several quinazoline derivatives were found to be totally COX-1-selective inhibitors, with the most active compounds showing IC50 values significantly lower than the reference compound, ibuprofen. nih.gov

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Quinazolinone Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) for COX-2 Reference Drug Source
6 3.12 0.22 14.18 Diclofenac (SI: 4.87) rajpub.com
7 2.57 0.22 11.68 Diclofenac (SI: 4.87) rajpub.com
8 4.17 0.52 8.02 Diclofenac (SI: 4.87) rajpub.com
10 13.72 1.42 9.66 Diclofenac (SI: 4.87) rajpub.com
12 6.09 0.79 7.71 Diclofenac (SI: 4.87) rajpub.com

Beyond COX inhibition, quinazolinone derivatives can modulate other key players in the inflammatory cascade. nih.gov Studies have investigated their effects on inflammatory cytokines and other mediators like nitric oxide (NO).

In one study, a novel quinazolin-2,4(1H,3H)-dione derivative, compound 4a , was found to inhibit NO synthesis and Interleukin-6 (IL-6) secretion in murine macrophages. nih.gov This compound also alleviated neutrophil infiltration and tissue lesions in a model of lipopolysaccharide (LPS)-induced acute lung injury, suggesting its potential to suppress cytokine-mediated inflammatory responses. nih.gov Other research also suggests that the mechanism of action for some quinazoline derivatives may involve the modulation of inflammatory cytokines.

The pain-relieving potential of quinazolinone derivatives has been evaluated in various animal models. mdpi.comjddtonline.info These assessments typically involve tests that measure both peripheral and central analgesic activity.

In an acetic acid-induced writhing test in mice, a model for peripheral analgesia, a novel quinazoline derivative significantly reduced the number of writhes. The same compound also increased latency in the hot plate test, which is indicative of central analgesic activity. Another study evaluated a series of thiourea-substituted 2-methyl quinazolinone derivatives and found that the most active compound, which had a pyrrolidine (B122466) ring at the C-3 position, produced 65 ± 0.79% analgesic activity at 2 hours, compared to 60 ± 0.54% for the standard drug diclofenac at 1 hour. mdpi.com Similarly, 2-phenyl-4(3H)-quinazolin-4(3H)–one demonstrated higher analgesic activity than the standard drugs Aspirin and Indomethacin in an acetic acid-induced writhing test. jddtonline.info

Other Significant Biological Activities under Investigation

The versatile scaffold of 2(1H)-quinazolinone has prompted extensive research into its derivatives for a wide array of therapeutic applications. Beyond the primary areas of investigation, several other significant biological activities are being actively explored, demonstrating the broad pharmacological potential of this heterocyclic system. These investigations span antiviral, antimalarial, anticonvulsant, antioxidant, neuroprotective, and antidiabetic research, with numerous studies identifying potent lead compounds for further development.

Antiviral Activity, Including SARS-CoV-2 Main Protease Inhibition

The emergence of novel viral threats has accelerated the search for effective antiviral agents, with quinazolinone derivatives showing considerable promise. A significant focus has been on inhibiting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.govnih.gov

Researchers have identified 2-aminoquinazolin-4-(3H)-one derivatives as potent antivirals against both SARS-CoV-2 and MERS-CoV. nih.govresearchgate.net Notably, the compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated significant efficacy against SARS-CoV-2 in a Vero cell assay, with an IC50 value of 0.23 μM and no observed cytotoxicity. nih.govresearchgate.net Subsequent studies have focused on modifying this lead compound to improve its pharmacokinetic properties while retaining its potent inhibitory activity. researchgate.netmdpi.com

In a different approach, a fragment-based strategy was employed to synthesize quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors. nih.gov Two compounds from this series, designated G1 and G4, exhibited dose-dependent inhibition of Mpro enzymatic activity. nih.gov Molecular docking studies suggest these compounds bind to a cavity similar to that of the known Mpro inhibitor GC376. nih.gov

Table 1: Antiviral Activity of 2(1H)-Quinazolinone Derivatives Against SARS-CoV-2 Mpro
CompoundActivity MetricValueReference
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneIC500.23 μM nih.govresearchgate.net
Compound G1 (quinazolinone-peptido-nitrophenyl derivative)IC5022.47 ± 8.93 μM nih.gov
Compound G1 (quinazolinone-peptido-nitrophenyl derivative)KD2.60 x 10-5 M nih.gov
Compound G4 (quinazolinone-peptido-nitrophenyl derivative)IC5024.04 ± 0.67 μM nih.gov
Compound G4 (quinazolinone-peptido-nitrophenyl derivative)KD2.55 x 10-5 M nih.gov

Antimalarial Research

The quinazolinone scaffold is a key feature of febrifugine (B1672321), a natural product isolated from the Chinese plant Dichroa febrifuga, which has been used in traditional medicine for centuries. mdpi.com Febrifugine exhibits potent antimalarial activity, reportedly being 50 to 100 times more active than quinine (B1679958) against various Plasmodium species. mdpi.com However, its clinical application has been hampered by side effects like gastrointestinal irritation and liver toxicity. mdpi.com

This has driven research into synthetic analogs of febrifugine, such as halofuginone, to develop derivatives with improved therapeutic profiles. mdpi.com More recently, high-throughput screening has led to the design and synthesis of novel quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents. mdpi.comacs.org Structure-activity relationship (SAR) studies on this series led to the identification of an inhibitor that was 95-fold more potent than the initial hit compound. acs.org This potent inhibitor also demonstrated a fast in vitro killing profile against resistant strains of malaria and showed promising in vivo efficacy in a murine model of human malaria. mdpi.comacs.org

Table 2: Antimalarial Activity of 2(1H)-Quinazolinone Derivatives
Compound Class/NameKey FindingReference
Febrifugine50-100 times more potent than quinine against Plasmodium species. mdpi.com
HalofuginoneA derivative of febrifugine developed to improve its therapeutic profile. mdpi.com
Quinazolinone-2-carboxamide derivative (19f)95-fold more potent than the original hit compound from high-throughput screening. acs.org

Anticonvulsant Investigations

The central nervous system (CNS) activity of quinazolinone derivatives, including the sedative-hypnotic properties of compounds like methaqualone, has led to investigations into their potential as anticonvulsants. mdma.chmdpi.com A significant challenge in this area has been separating the desired anticonvulsant effects from undesirable neurotoxicity, as many derivatives exhibit sedative properties at or near their effective anticonvulsant doses. mdma.chnih.gov

Despite this, research has identified several promising candidates. Studies utilizing preclinical screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests have evaluated the efficacy of various novel quinazolinone derivatives. nih.govresearchgate.netorientjchem.org

One study reported that among a series of synthesized 3-amino 2-phenyl quinazolinones, "Compound A-1" exhibited the highest level of activity in the MES test, comparable to the standard drug phenytoin. researchgate.netorientjchem.org

Another investigation into 2-substituted 3-aryl-4(3H)-quinazolinones found that compounds with 3-o-tolyl (6l) and 3-o-chlorophenyl (8i) groups offered good protection against both MES- and scMet-induced seizures with relatively low neurotoxicity in initial intraperitoneal tests. mdma.ch

More recent work on 2,3-disubstituted quinazolin-4(3H)-one derivatives identified "compound 8b" as being particularly active in a PTZ-induced seizure model, with in silico and in vivo studies suggesting a mechanism involving positive allosteric modulation of the GABAA receptor. mdpi.com

Table 3: Anticonvulsant Activity of 2(1H)-Quinazolinone Derivatives
Compound/SeriesScreening ModelKey FindingReference
Compound A-1 (3-amino 2-phenyl quinazolinone)Maximal Electroshock (MES)Exhibited the highest level of anticonvulsant activity in its series. researchgate.netorientjchem.org
Compound 6l (2-substituted 3-o-tolyl-4(3H)-quinazolinone)MES & scMetShowed good protection against induced seizures. mdma.ch
Compound 8i (2-substituted 3-o-chlorophenyl-4(3H)-quinazolinone)MES & scMetDemonstrated good protection and some effect against picrotoxin-induced seizures. mdma.ch
Compound 8b (2,3-disubstituted quinazolin-4(3H)-one)Pentylenetetrazole (PTZ)Showed favorable results in reducing seizures, likely via GABAA receptor modulation. mdpi.com

Antioxidant Capacity Studies

Quinazolinone derivatives are being investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. osi.lv The ability of these compounds to scavenge free radicals and chelate metals is a key area of focus.

Research has shown that the antioxidant activity of 2-substituted quinazolin-4(3H)-ones is highly dependent on their substitution pattern. The presence of hydroxyl groups on a phenyl ring at the 2-position is particularly important for radical scavenging activity. nih.govresearchgate.net

A study using DPPH, ABTS, and TEACCUPRAC assays identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) as a potent antioxidant with promising metal-chelating properties. nih.gov The most potent radical scavenging was observed for dihydroxy-substituted quinazolinones. nih.gov

Another study synthesized Schiff bases of 3-amino-2-methylquinazolin-4(3H)-one and evaluated their ability to scavenge DPPH and nitric oxide (NO) radicals. orientjchem.org Two compounds in this series (designated 5 and 6) exhibited excellent scavenging capacity, reportedly higher than the standard antioxidant ascorbic acid. orientjchem.org

The development of polyphenolic derivatives of quinazolin-4(3H)-one, specifically those incorporating a pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moiety, has also yielded compounds with high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov

Table 4: Antioxidant Activity of 2(1H)-Quinazolinone Derivatives
Compound/SeriesAssayKey FindingReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)DPPH, ABTS, TEACCUPRACIdentified as a potent antioxidant with metal-chelating properties. EC50 = 7.5 μM (DPPH). nih.gov
Schiff base derivative (Compound 5)DPPH & Nitric Oxide ScavengingShowed excellent scavenging capacity, higher than ascorbic acid. orientjchem.org
Schiff base derivative (Compound 6)DPPH & Nitric Oxide ScavengingDemonstrated excellent scavenging capacity, higher than ascorbic acid. orientjchem.org
Pyrogallol derivatives of quinazolin-4(3H)-oneRadical scavenging, metal chelationShowed high antioxidant activity compared to ascorbic acid and Trolox. nih.gov

Neuroprotective Potential

The quinazoline scaffold is being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease (AD). nih.gov The multifactorial nature of these diseases makes multi-target drugs highly desirable, and quinazoline derivatives have shown potential to modulate various pathological pathways. nih.gov

A literature review reveals that quinazoline-based compounds have been investigated as inhibitors of key enzymes and proteins implicated in AD, including cholinesterases, monoamine oxidases, and the aggregation of β-amyloid and tau proteins. nih.gov In a specific study, a series of quinazolinone derivatives were synthesized and evaluated for their neuroprotective effects in a cell-based model of Parkinson's disease (MPP+-induced injury in SH-SY5Y cells). benthamscience.com This preliminary screening identified four compounds (6q, 6r, 6u, and 8e) that exhibited promising neural cell protection activities, marking them as candidates for further investigation as potential treatments for neurodegenerative disorders. benthamscience.com

Table 5: Neuroprotective Activity of 2(1H)-Quinazolinone Derivatives
Compound/SeriesScreening ModelKey FindingReference
Quinazolinone Derivatives (General)Literature ReviewPotential modulators of β-amyloid, tau protein, cholinesterases, and monoamine oxidases for Alzheimer's disease. nih.gov
Compound 6qMPP+ induced SH-SY5Y cell injuryShowed promising neural cell protection activity. benthamscience.com
Compound 6rMPP+ induced SH-SY5Y cell injuryShowed promising neural cell protection activity. benthamscience.com
Compound 6uMPP+ induced SH-SY5Y cell injuryShowed promising neural cell protection activity. benthamscience.com
Compound 8eMPP+ induced SH-SY5Y cell injuryShowed promising neural cell protection activity. benthamscience.com

Antidiabetic Research

Quinazolinone derivatives have emerged as a versatile class of compounds in the search for new treatments for diabetes mellitus, a chronic metabolic disease characterized by high blood sugar. ekb.egsemanticscholar.org Research has focused on several mechanisms to achieve glycemic control, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). semanticscholar.orgnih.gov

A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Two compounds, 4h and 4i, displayed the strongest inhibition, surpassing that of the standard drug acarbose. Additionally, compounds 4j and 4l were noted for their ability to reduce blood sugar levels. nih.gov

In another line of research, quinazoline-sulfonylurea hybrids were designed and tested in diabetic rats. Several of these compounds induced a significant reduction in blood glucose levels. nih.gov

Quinazoline derivatives have also been developed as potent DPP-4 inhibitors. One study designed a series of quinazoline-clubbed thiazoline (B8809763) derivatives, from which compound 7 emerged as a highly promising agent with an IC50 of 1.12 nM against DPP-4. semanticscholar.org

Table 6: Antidiabetic Activity of 2(1H)-Quinazolinone Derivatives
Compound/SeriesTarget/ModelActivityReference
Compound 4h (2,3-dihydroquinazolin-4(1H)-one)α-glucosidaseStronger inhibitory potential than acarbose. nih.gov
Compound 4i (2,3-dihydroquinazolin-4(1H)-one)α-glucosidaseStronger inhibitory potential than acarbose. nih.gov
Quinazoline-sulfonylurea hybridsDiabetic ratsSignificant reduction in blood glucose levels. nih.gov
Compound 7 (quinazoline-thiazoline derivative)DPP-4IC50 = 1.12 nM semanticscholar.org

Anti-HIV Activity

While direct studies on the anti-HIV activity of 5-chloro-2(1H)-quinazolinone are not extensively documented, research into the broader family of quinazolinone and quinoline (B57606) derivatives has shown promising results in the inhibition of the human immunodeficiency virus (HIV).

A series of novel hybrid quinazoline-triazine derivatives were synthesized and evaluated for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) viral strains in MT-4 cells. cnr.it Several of these compounds demonstrated notable activity, suggesting that the quinazoline scaffold is a viable starting point for the development of new anti-HIV agents. cnr.it

Furthermore, in a structure-based drug design approach, the quinoxaline (B1680401) scaffold, which is structurally related to quinazolinone, was identified as a core moiety for designing potential novel anti-HIV agents. A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, with some showing better activity than less bulky substitutions. nih.gov

Research on quinoline derivatives has also identified compounds with prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov Molecular docking studies of these derivatives indicated that they behave as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by interacting with the allosteric site of the HIV reverse transcriptase protein. nih.gov

The following table summarizes the anti-HIV-1 activity of selected quinoline derivatives.

Table 1: Anti-HIV-1 Activity of Selected Quinoline Derivatives

Compound EC₅₀ (µM) CC₅₀ (µM) SI
6 >5.3 14 2.65
Delavirdine 0.11 98 891

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

These findings underscore the potential of the broader quinazolinone and related heterocyclic scaffolds in the development of novel antiretroviral therapies. Further investigation into specifically substituted analogues like 5-chloro-2(1H)-quinazolinone is warranted to explore their potential contribution to this field.

Antituberculosis Research

The quinazolinone scaffold has been a subject of interest in the search for new antituberculosis agents. While specific studies on 5-chloro-2(1H)-quinazolinone are limited, research on related derivatives has shown significant promise.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro whole-cell antitubercular activity against the tubercular strain H37Rv and multidrug-resistant (MDR) Mycobacterium tuberculosis (MTB) strains. nih.gov Compounds with di-substituted aryl moieties containing halogens attached to the 2-position of the scaffold showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the MTB strain H37Rv. nih.gov

Another study focused on the synthesis and evaluation of novel quinazolinone-based compounds, predicting their potential to interact with mycobacterial penicillin-binding proteins (PBPs). nih.gov These derivatives have emerged as promising scaffolds in antimicrobial drug discovery. nih.gov

Furthermore, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol), a related chlorinated quinoline derivative, were studied against standard and clinical isolates of Mycobacterium tuberculosis. The results indicated good antituberculosis activity, even for multidrug-resistant isolates. researchgate.net

The table below presents the antitubercular activity of selected 2,3-dihydroquinazolin-4(1H)-one derivatives against M. tuberculosis H37Rv.

Table 2: Antitubercular Activity of Dihydroquinazolinone Derivatives

Compound MIC (µg/mL) vs. H37Rv
3k 4
3l 2
3m 2
Isoniazid 0.025
Rifampicin 0.05

MIC: Minimum Inhibitory Concentration

These results highlight the potential of quinazolinone and its derivatives as a source of new lead compounds in the fight against tuberculosis.

Diverse Enzyme Inhibition Studies Beyond Kinases and COX

Derivatives of the quinazolinone scaffold have been investigated for their inhibitory effects on a variety of enzymes beyond the well-studied kinases and cyclooxygenases.

Tyrosinase Inhibition: A series of quinazolinone derivatives were designed, synthesized, and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov The substituents at position 2 of the quinazoline ring were found to have a significant effect on their inhibitory activity. nih.gov One derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, was identified as a mixed-type and reversible tyrosinase inhibitor. nih.gov

Urease Inhibition: Novel quinazolinone derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. Many of the synthesized compounds demonstrated good inhibitory activities, with some being more active than the standard compound thiourea. researchgate.net Molecular docking studies suggested that these compounds bind to the active site and interact with the nickel atom in the binding site of the urease enzyme. researchgate.net

PARP-1 Inhibition: In the realm of cancer research, quinazolinone-based derivatives have been explored as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. In silico studies, including molecular docking, have shown that synthesized quinazolinones have a good affinity towards the active site of PARP-1. rjeid.com

The following table summarizes the inhibitory activity of selected quinazolinone derivatives against different enzymes.

Table 3: Enzyme Inhibitory Activity of Quinazolinone Derivatives

Derivative Class Target Enzyme Key Findings
2-substituted quinazolinones Tyrosinase Substituents at position 2 influence activity; identified a mixed-type reversible inhibitor. nih.gov
Novel quinazolinones Urease Several compounds showed higher activity than the standard thiourea. researchgate.net

These studies demonstrate the versatility of the quinazolinone scaffold in targeting a diverse range of enzymes, suggesting that further exploration of derivatives like 5-chloro-2(1H)-quinazolinone could lead to the discovery of novel and potent enzyme inhibitors.

Ligand-Receptor Interaction Studies (e.g., Human Adenosine (B11128) A3 Receptor, BRD9/BRD4)

The quinazoline and quinazolinone cores have been utilized as scaffolds for the development of ligands targeting various receptors, including the human adenosine A3 receptor and bromodomains BRD4 and BRD9.

Human Adenosine A3 Receptor: Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A3 receptors. vu.nl Structure-affinity relationship studies indicated that a phenyl or heteroaryl substituent at the 2-position of the quinazoline ring increased the adenosine A3 receptor affinity compared to unsubstituted or aliphatic derivatives. vu.nl

BRD4 Inhibition: A new series of quinazoline-based analogs have been discovered and optimized as potent inhibitors of bromodomain-containing protein 4 (BRD4). nih.gov The structure-activity relationships (SAR) indicated that specific substitutions at the 2- and 4-positions of the quinazoline ring are suitable for potent inhibition. nih.gov

BRD9 Inhibition: The quinazolin-4(3H)-one scaffold has been investigated as a starting point for developing ligands for bromodomain-containing protein 9 (BRD9). cnr.it A virtual library of synthesizable 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives was created and subjected to molecular docking experiments, leading to the identification of novel binders. cnr.it Research has also identified selective inhibitors for BRD9, with some based on a methylquinolinone scaffold. mdpi.com

The table below provides an overview of the interaction of quinazoline derivatives with these receptors.

Table 4: Interaction of Quinazoline Derivatives with Receptors

Scaffold Target Receptor Key Findings
Quinazoline urea derivatives Human Adenosine A3 Receptor Phenyl or heteroaryl at position 2 increases affinity. vu.nl
Quinazoline-based analogs BRD4 Specific substitutions at positions 2 and 4 lead to potent inhibitors. nih.gov

These studies highlight the adaptability of the quinazoline and quinazolinone structures for designing selective and potent ligands for a range of important biological targets.

Table of Compounds

Compound Name
2(1H)-Quinazolinone, 5-chloro-
Quinazolinone
Quinoline
Quinoxaline
2,3-dihydroquinazolin-4(1H)-one
Cloxyquin (5-chloroquinolin-8-ol)
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one
Isoquinoline
6-methylquinazolin-4(3H)-one
Delavirdine
Isoniazid
Rifampicin

Computational Approaches in 2 1h Quinazolinone Research

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-chloro-2(1H)-quinazolinone derivatives, docking studies are instrumental in understanding how these compounds interact with their biological targets, such as enzymes and receptors.

Molecular docking simulations are frequently employed to predict the binding affinity of quinazolinone derivatives to their target proteins. For instance, in the pursuit of novel anticancer agents, docking studies have been used to evaluate the binding of these compounds to the active sites of enzymes like Poly(ADP-ribose) Polymerase (PARP-1) and Tyrosyl-tRNA synthetase. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction.

In a study focused on developing PARP-1 inhibitors, a series of quinazolinone derivatives were synthesized and their binding affinities were evaluated using molecular docking. The results indicated that these compounds exhibited favorable binding scores, suggesting a strong interaction with the enzyme's active site. Similarly, docking studies of quinazolinone-2,4-dione hybrids against S. aureus Tyrosyl-tRNA synthetase revealed binding affinities that were comparable to, and in some cases better than, the co-crystalized ligand and reference drugs like ciprofloxacin (B1669076) rsc.org.

Compound/LigandTarget ProteinBinding Affinity (kcal/mol)
Co-crystalized ligandS. aureus Tyrosyl-tRNA synthetase-8.2
CiprofloxacinS. aureus Tyrosyl-tRNA synthetase-9.0
Quinazolinone derivativesCOVID-19 Main Protease (Mpro)-7.9 to -9.6
Quinazolinone derivative 4PARP-1-10.343
Niraparib (reference)PARP-1-9.05

This table presents a selection of reported binding affinities for quinazolinone derivatives against various protein targets, illustrating the use of molecular docking to quantify ligand-protein interactions.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex and the biological activity of the compound.

For example, in the design of novel phosphodiesterase 7 (PDE7) inhibitors, molecular docking studies of 5-chloro-quinazoline derivatives revealed that the chloro group could enhance stacking and hydrophobic interactions within the enzyme's binding site nih.gov. In another study, the docking of a 2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivative into a cancer-related protein target showed conventional hydrogen bonding between the NH of the quinazolinone and the amino acid LEU A:828, as well as carbon-hydrogen bonds and pi-alkyl bonds with other residues like GLY A:829, ALA A:966, VAL A:836, and LEU A:956 sfc.ac.in.

Interacting ResiduesInteraction Type
GLY38, ASP40, TYR170, GLY193, ASP195, GLN196, VAL224Hydrogen Bond
PHE193π–π Interaction

This table highlights key amino acid residues and the types of interactions they form with quinazolinone derivatives within the binding sites of target proteins, as identified through molecular docking studies.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 5-chloro-2(1H)-quinazolinone research, MD simulations provide valuable insights into the dynamic behavior of ligand-protein complexes, assessing their stability and the persistence of key interactions identified through molecular docking.

A study on quinazolinone derivatives as dual inhibitors of PARP1 and STAT3 utilized 100 ns MD simulations to investigate the dynamic behavior of the protein-ligand complex. The results of these simulations, along with MM-GBSA calculations, indicated that the tested compounds formed stable complexes with the target proteins, reinforcing the findings from molecular docking tandfonline.com. Similarly, MD simulations have been used to study novel quinazoline (B50416) derivatives as phosphodiesterase 7 inhibitors, providing a deeper understanding of their conformational changes and interactions within the binding site over time nih.gov.

Quantum Chemical Calculations, Including HOMO/LUMO Analysis, for Electronic Structure Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For 5-chloro-2(1H)-quinazolinone and its derivatives, these calculations provide insights into their reactivity, stability, and electronic transitions.

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability nih.gov. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. This analysis helps in understanding the charge transfer interactions within the molecule and can be correlated with its biological activity ijesit.comresearchgate.net.

ParameterSignificance
HOMO EnergyRelates to the electron-donating ability of a molecule.
LUMO EnergyRelates to the electron-accepting ability of a molecule.
HOMO-LUMO GapIndicates the chemical reactivity and kinetic stability of a molecule.

This table outlines the key parameters derived from quantum chemical calculations and their significance in understanding the electronic properties of molecules like 5-chloro-2(1H)-quinazolinone.

In Silico Screening and Rational Drug Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with rational drug design, has been instrumental in the development of novel quinazolinone-based therapeutic agents researchgate.netnih.gov.

By leveraging knowledge of the target protein's structure and the binding modes of known inhibitors, new derivatives of 5-chloro-2(1H)-quinazolinone can be designed with improved potency and selectivity. For instance, in the development of PARP-1 inhibitors, a 4-quinazolinone scaffold was used as a bioisostere for the phthalazinone core of the known drug Olaparib, leading to the design and synthesis of new compounds with comparable inhibitory activity researchgate.netrsc.org. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also often performed in conjunction with virtual screening to ensure that the designed compounds have drug-like properties snv63.ru.

Predictive Modeling for Biological Activity and Pharmacological Efficacy

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacological properties of chemical compounds. These models are built using datasets of known active and inactive compounds and can be used to prioritize candidates for synthesis and experimental testing.

For quinazolinone derivatives, predictive models can be developed to estimate their anticancer, antimicrobial, or other therapeutic activities nih.gov. These models can be based on various molecular descriptors, such as physicochemical properties, topological indices, and quantum chemical parameters. The goal is to establish a quantitative structure-activity relationship (QSAR) that links the chemical structure of a molecule to its biological activity. Such models are valuable tools in the drug discovery pipeline, enabling the rapid and cost-effective screening of large numbers of virtual compounds and guiding the design of new molecules with enhanced efficacy. The biological activities of quinazolinone derivatives are diverse and well-documented, making them excellent candidates for such predictive modeling studies researchgate.netnih.gov.

Future Directions and Research Perspectives for 2 1h Quinazolinone, 5 Chloro

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Regioselectivity

The synthesis of quinazolinone derivatives has evolved significantly, moving towards methods that offer higher yields, shorter reaction times, and improved environmental profiles. openmedicinalchemistryjournal.com Future efforts for synthesizing 5-chloro-2(1H)-quinazolinone and its derivatives will likely focus on optimizing and applying modern synthetic techniques. Traditional methods are often being replaced by more efficient and sustainable alternatives. openmedicinalchemistryjournal.com

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinazolinone synthesis. ujpronline.com

Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been effectively used for constructing the quinazolinone core, allowing for diverse substitutions. ujpronline.com

Multicomponent Reactions (MCRs): MCRs enable the synthesis of complex quinazolinone derivatives in a single step from three or more reactants, enhancing efficiency and reducing waste. openmedicinalchemistryjournal.com

Green Chemistry Approaches: The use of eco-friendly solvents like water, ionic liquids, and solvent-free conditions is a growing trend. openmedicinalchemistryjournal.comujpronline.com For example, the use of a reusable sulfonic acid-functionalized nano-porous silica catalyst has been reported for the eco-friendly synthesis of benzimidazo-quinazolinones. openmedicinalchemistryjournal.com

These advanced methodologies promise to make the synthesis of complex 2(1H)-Quinazolinone, 5-chloro- derivatives more practical and scalable for further pharmacological investigation.

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Synthesis

Methodology Key Advantages Relevance for 2(1H)-Quinazolinone, 5-chloro-
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. ujpronline.com Can accelerate the synthesis of derivatives, enabling faster library generation for screening.
Metal-Catalyzed Reactions High efficiency in forming C-N and C-C bonds, allowing for diverse functionalization. ujpronline.com Useful for creating a wide range of substituted analogs to explore structure-activity relationships.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. openmedicinalchemistryjournal.com Efficiently produces complex molecules incorporating the 5-chloro-quinazolinone core in a single step.

| Green Catalysis | Use of reusable and environmentally benign catalysts, solvent-free conditions. openmedicinalchemistryjournal.com | Promotes sustainable manufacturing processes for potential drug candidates. |

Exploration of Underexplored Biological Targets and Intracellular Mechanisms of Action

Quinazoline (B50416) and quinazolinone derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govmdpi.com While targets like Epidermal Growth Factor Receptor (EGFR) in cancer are well-documented, many potential biological targets remain underexplored. nih.govnih.gov

Future research should pivot towards:

Novel Anticancer Mechanisms: Beyond established targets, investigating inhibition of enzymes like topoisomerase, poly(ADP-ribose) polymerase (PARP), and tubulin polymerization could yield new chemotherapeutics. nih.gov The potential for 5-chloro-quinazolinone derivatives to act as apoptosis inducers is another promising avenue. nih.gov

Antimicrobial Quorum Sensing Inhibition: Targeting bacterial communication systems (quorum sensing) rather than cell viability is an innovative strategy to combat antibiotic resistance. Quinazolinone analogs have been developed as inhibitors of the Pseudomonas aeruginosa quorum sensing system, presenting a promising alternative to traditional antibiotics. mdpi.com

Antiviral Targets: The broad antiviral potential of quinazolinones warrants further investigation into specific viral targets and mechanisms of action, particularly against influenza and other challenging viruses. nih.govmdpi.com

Neurodegenerative Diseases: Some quinazolinone derivatives have been predicted to affect molecular targets relevant to neurodegenerative diseases, representing a largely untapped area of research. mdpi.com

A deeper understanding of the intracellular pathways modulated by 2(1H)-Quinazolinone, 5-chloro- derivatives is crucial for identifying novel therapeutic applications and potential off-target effects.

Advanced Structure-Activity Relationship Elucidation and Lead Optimization through Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to transforming a bioactive compound into a viable drug candidate. For the quinazolinone scaffold, SAR studies have revealed key structural features that govern its biological activity. mdpi.comnih.govnih.gov

Key findings that can guide future rational design of 2(1H)-Quinazolinone, 5-chloro- analogs include:

Substitution Patterns: The nature and position of substituents on the quinazolinone ring system are critical. For instance, substitutions at the 2 and 3 positions, as well as halogen atoms at other positions, can significantly enhance antimicrobial activity. nih.govnih.gov

Halogen Importance: The presence of a chlorine atom, such as the one at position 5, often contributes favorably to biological activity. SAR studies on other quinazolinones have shown that a chlorine atom at position 7 enhances anticonvulsant activity. nih.gov

Lipophilicity and Linkers: Modifications that alter the compound's lipophilicity can improve its ability to cross biological membranes, such as the blood-brain barrier. mdpi.com The linker between the quinazolinone core and other functional groups is also crucial for optimizing interactions with biological targets. nih.gov

By systematically modifying the 2(1H)-Quinazolinone, 5-chloro- structure—for example, by introducing various amines or substituted aromatic rings—and evaluating the resulting changes in potency and selectivity, researchers can rationally design optimized lead compounds. acs.orgacs.org

Table 2: Key SAR Insights for Quinazolinone Derivatives

Position of Substitution Impact on Biological Activity Example
Position 2 Substituents like methyl, amine, or thiol groups are often essential for antimicrobial activity. nih.gov Small lipophilic groups may increase anticancer activity. nih.gov 2-substituted mercapto-quinazolinones have shown potent anticancer effects. nih.gov
Position 3 A substituted aromatic ring at this position is important for antimicrobial effects. nih.gov 3-substituted 4(3H)-quinazolinones have been investigated for anticonvulsant properties. nih.gov

| Positions 6, 7, 8 | Halogen atoms (e.g., chloro, bromo) at these positions can improve antimicrobial and anticonvulsant activities. nih.govnih.gov | A chlorine atom at position 7 was found to favor anticonvulsant activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmednexus.org These computational tools can be powerfully applied to the design and development of novel 2(1H)-Quinazolinone, 5-chloro- derivatives.

Future applications of AI/ML in this area include:

De Novo Design: Generative AI models can design entirely new molecules based on the quinazolinone scaffold that are predicted to have high activity against a specific biological target. mednexus.orgacs.org

High-Throughput Virtual Screening: AI/ML algorithms can screen vast virtual libraries of compounds to identify those most likely to be active, prioritizing them for synthesis and experimental testing. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML techniques can predict the biological activity of unsynthesized 5-chloro-quinazolinone analogs based on their chemical structures. nih.gov

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. semanticscholar.org

By leveraging AI and ML, researchers can navigate the vast chemical space of possible 5-chloro-quinazolinone derivatives more efficiently, increasing the success rate of identifying potent and drug-like candidates. nih.govacs.org

Potential for Multifunctional Agents and Hybrid Structures with Synergistic Biological Effects

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single-target drug. nih.gov The concept of molecular hybridization—combining two or more distinct pharmacophores into a single molecule—is a promising strategy to create multifunctional agents that can hit multiple targets simultaneously. nih.gov

The 2(1H)-Quinazolinone, 5-chloro- scaffold is an excellent candidate for inclusion in such hybrid structures. Future research could focus on designing and synthesizing hybrids that combine the quinazolinone core with other biologically active moieties, such as:

Triazoles and Oxadiazoles: Quinazolinones linked to triazole or oxadiazole rings have yielded hybrid compounds with enhanced antitubercular and anticancer activities. nih.govnih.gov

Natural Product Scaffolds: Fusing the quinazolinone structure with motifs from natural products could lead to novel compounds with unique mechanisms of action.

Dual-Target Inhibitors: By linking the 5-chloro-quinazolinone moiety to another pharmacophore known to inhibit a different but complementary target, researchers could create agents with synergistic effects, potentially overcoming drug resistance. nih.gov

This approach moves beyond the "one drug, one target" paradigm and towards polypharmacology, which may be more effective for treating multifactorial diseases. nih.gov

Q & A

Q. What are the key physical and chemical properties of 5-chloro-2(1H)-quinazolinone?

Methodological Answer: The compound exhibits critical properties for experimental design:

PropertyValue/DescriptionReference
Molecular FormulaC₉H₆ClNO
Molecular Weight179.6 g/mol
Melting Point288–289°C (in methanol)
Predicted Density1.339 ± 0.06 g/cm³
Acid Dissociation (pKa)10.89 ± 0.70

These properties are essential for solubility studies, reaction optimization, and spectroscopic characterization.

Q. What synthetic routes are commonly used to prepare 5-chloro-2(1H)-quinazolinone?

Methodological Answer: A representative synthesis involves cyclization of substituted ketones. For example:

  • Step 1: React 2-amino-5-chlorophenyl 2'-thienyl ketone with trichloroacetic anhydride to form an intermediate (m.p. 97–98°C) .
  • Step 2: Cyclize the intermediate under basic conditions (e.g., NaH in DMF at 55°C) to yield 5-chloro-2(1H)-quinazolinone .
  • Alternative: Modify substituents via nucleophilic substitution (e.g., alkylation with trifluoroethyl iodide at 135°C) .

Key Parameters Table:

ParameterConditionReference
Cyclization CatalystSodium hydride (63%)
Reaction Temperature55–135°C
SolventDimethylformamide (DMF)

Advanced Research Questions

Q. How can computational methods guide the design of 5-chloro-2(1H)-quinazolinone derivatives?

Methodological Answer:

  • Molecular Docking: Use tools like MOE or AutoDock to predict binding affinities to target proteins (e.g., anti-inflammatory enzymes) .
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity using IMPACT or similar software .
  • Structural Optimization: Analyze steric and electronic effects of substituents (e.g., trifluoromethyl groups) via density functional theory (DFT) .

Example: Derivatives with styryl or benzodioxol substituents showed enhanced anticancer activity in silico, validated by EI-MS and NMR .

Q. How can structural contradictions in spectroscopic data for derivatives be resolved?

Methodological Answer:

  • NMR Analysis: Compare experimental shifts with predicted values (e.g., δ 10.66 ppm for NH in DMSO-d₆) . Discrepancies may arise from tautomerism or solvent effects.
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., position of chloro-substituents) via single-crystal diffraction (as in ).
  • Mass Spectrometry: Confirm molecular ions (e.g., m/z 460.34 [M⁺] for nitrostyryl derivatives) .

Case Study: A derivative with a 3-bromostyryl group showed unexpected splitting in ¹³C NMR; X-ray analysis confirmed a non-planar conformation due to steric hindrance .

Q. What strategies improve reaction yields in synthesizing quinazolinone derivatives?

Methodological Answer:

  • Catalyst Optimization: Use NaH or K₂CO₃ for deprotonation instead of weaker bases .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Reflux Conditions: Prolonged heating (7–35 hours) improves cyclization efficiency .

Example: Piperonal-derived analogs achieved 68.8% yield under 35-hour reflux, versus 47.9% for nitrostyryl analogs .

Q. How do substituents at position 4 influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Chloro or nitro groups enhance electrophilicity, improving kinase inhibition .
  • Bulkier Substituents: Cyclopropyl or trifluoromethyl groups increase lipophilicity, enhancing membrane permeability .
  • Hybrid Derivatives: Styryl or benzodioxol moieties introduce π-π stacking interactions with target proteins .

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